1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one
Overview
Description
1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK Inhibitors
- Researchers developed aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which showed potential as potent, selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitors in pharmacological and antitumor assays (Li et al., 2013).
Synthesis and Photochromism of Spiro[indoline-naphthaline]oxazine Derivative
- A new spiro[indoline–naphthaline]oxazine derivative was synthesized, exhibiting excellent photochromic properties in various solvents (Li et al., 2015).
Guanidinium Hypoiodite-Catalyzed Oxidative Coupling Reaction of Oxindoles
- This study reports on an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, leading to spiro-coupling products, including spiro[indoline-3,4'-piperidines], with potential for asymmetric carbon-carbon bond-forming reactions (Sugimoto et al., 2023).
Syntheses of Spiro[indoline-3,4'-pyridin]-2-yl)carbamates
- A strategy for synthesizing spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant in polycyclic indole alkaloids with various bioactivities, was developed (Liang et al., 2020).
Ultrasound-Assisted Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
- A one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives was achieved using an ultrasound-assisted method, highlighting a group-assistant-purification chemistry process (Zou et al., 2012).
Convenient Synthesis of Spiro[indole‐3,4′‐piperidin]‐2‐ones
- The synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline was explored, including steps such as anilide formation and intramolecular cyclization (Freund & Mederski, 2000).
Properties
IUPAC Name |
1-(2-methoxyethyl)spiro[indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-11-10-17-13-5-3-2-4-12(13)15(14(17)18)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFLZUWXNYHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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